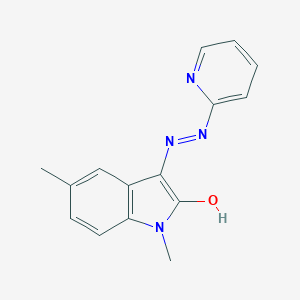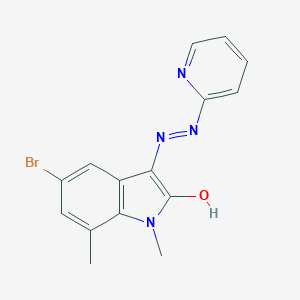
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol is a chemical compound with the molecular formula C13H17NO3S and a molecular weight of 267.34 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a morpholinylcarbothioyl group, and a phenol group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol typically involves the reaction of 2-ethoxyphenol with morpholine and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the morpholinylcarbothioyl group. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group in the morpholinylcarbothioyl moiety can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the morpholinylcarbothioyl group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The ethoxy group contributes to the compound’s overall hydrophobicity, affecting its solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-4-hydroxyphenyl morpholine: Similar structure but lacks the carbothioyl group.
4-(4-Morpholinylcarbothioyl)phenol: Similar structure but lacks the ethoxy group.
2-Ethoxyphenol: Similar structure but lacks the morpholinylcarbothioyl group.
Uniqueness
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol is unique due to the presence of all three functional groups (ethoxy, morpholinylcarbothioyl, and phenol) in a single molecule. This combination of functional groups imparts distinctive chemical properties and reactivity, making it a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
(3-ethoxy-4-hydroxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-2-17-12-9-10(3-4-11(12)15)13(18)14-5-7-16-8-6-14/h3-4,9,15H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNXUZXQVCKITP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Furaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B415067.png)



![(5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B415074.png)
![N-{1-[(2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}hydrazino)carbonyl]-4-phenyl-1,3-butadienyl}benzamide](/img/structure/B415075.png)
![benzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415080.png)
![4-(diethylamino)benzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415084.png)

![6-(4-Ethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B415087.png)
![4-(benzyloxy)benzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415090.png)
![3,4-dimethoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415092.png)
![Ethyl 5-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B415093.png)
